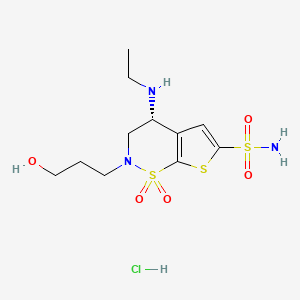

O-Desmethyl Brinzolamide (hydrochloride)

Description

Theoretical Framework of Carbonic Anhydrase Inhibition in Biological Systems

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govfrontiersin.org This seemingly simple reaction is fundamental to maintaining acid-base balance, respiration, electrolyte secretion, and numerous biosynthetic pathways. nih.govfrontiersin.org In mammals, 16 different α-CA isoenzymes have been identified, each with a distinct tissue distribution, subcellular localization, and catalytic activity. frontiersin.orgnih.gov

The inhibition of specific CA isoenzymes has emerged as a valuable therapeutic strategy for a range of conditions. nih.gov By blocking the activity of these enzymes, the formation of bicarbonate and subsequent fluid transport can be modulated. This principle is the basis for the clinical use of carbonic anhydrase inhibitors (CAIs) in treating glaucoma, epilepsy, and other disorders. frontiersin.orgnih.gov

Brinzolamide (B135381) as a Representative Carbonic Anhydrase Inhibitor in Research Contexts

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase, with a particularly high affinity for the CA-II isoenzyme. drugbank.comnih.gov CA-II is the predominant isoenzyme found in the ciliary processes of the eye, where it is involved in the secretion of aqueous humor. drugbank.comcapes.gov.br By inhibiting CA-II, brinzolamide effectively reduces the rate of aqueous humor formation, leading to a decrease in intraocular pressure (IOP). drugbank.comnih.gov This makes it a key therapeutic agent in the management of ocular hypertension and open-angle glaucoma. drugbank.comnih.gov

Following topical administration, brinzolamide is absorbed into the systemic circulation and accumulates in red blood cells. drugbank.comnih.gov It is metabolized by cytochrome P450 enzymes in the liver. drugbank.comnih.gov

O-Desmethyl Brinzolamide: Identification and Significance as a Metabolite

One of the metabolites of brinzolamide is O-Desmethyl Brinzolamide. drugbank.comnih.gov This compound is formed through the O-dealkylation of the parent drug. mdpi.com O-Desmethyl Brinzolamide is considered an active metabolite, meaning it also possesses inhibitory activity against carbonic anhydrase. medchemexpress.comcaymanchem.com Specifically, it has been shown to inhibit CA-II and CA-IV. medchemexpress.comcaymanchem.comglpbio.com Along with other metabolites, O-Desmethyl Brinzolamide is primarily eliminated through the urine. drugbank.comnih.gov The identification and study of such metabolites are crucial for understanding the complete pharmacological profile of a drug.

Chemical and Physical Properties of O-Desmethyl Brinzolamide (hydrochloride)

The hydrochloride salt of O-Desmethyl Brinzolamide is a solid substance. caymanchem.com

Below is a table summarizing the key chemical and physical properties of O-Desmethyl Brinzolamide and its hydrochloride salt.

| Property | Value |

| Chemical Name | (4R)-4-(ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide |

| Molecular Formula | C₁₁H₁₉N₃O₅S₃ |

| Molecular Weight | 369.5 g/mol nih.gov |

| CAS Number | 186377-56-0 nih.gov |

| Hydrochloride Salt Molecular Formula | C₁₁H₁₉N₃O₅S₃ • HCl caymanchem.com |

| Hydrochloride Salt Molecular Weight | 405.9 g/mol caymanchem.com |

| Hydrochloride Salt CAS Number | 2967475-56-3 caymanchem.com |

| Appearance | Solid caymanchem.com |

| Solubility | Soluble in DMSO caymanchem.comglpbio.com |

| Purity | ≥98% caymanchem.com |

| Storage Temperature | -20°C caymanchem.com |

| Stability | ≥ 4 years caymanchem.com |

Synthesis and Formulation

Laboratory Synthesis

The synthesis of O-Desmethyl Brinzolamide from brinzolamide requires a regioselective O-demethylation process. evitachem.com This can be a challenging chemical transformation due to the potential for side reactions. One approach involves enzymatic demethylation, which offers high regioselectivity under mild conditions, thereby preserving the structural integrity of the molecule. evitachem.com

Hydrochloride Salt Formulation

The hydrochloride salt of O-Desmethyl Brinzolamide is prepared for research and analytical purposes. This salt form often provides improved stability and solubility characteristics compared to the free base.

Mechanism of Action

Interaction with Carbonic Anhydrase Isozymes

O-Desmethyl Brinzolamide, as an active metabolite of brinzolamide, functions as a carbonic anhydrase inhibitor. medchemexpress.comcaymanchem.com It exhibits inhibitory activity against multiple CA isozymes, most notably CA-II and CA-IV. medchemexpress.comcaymanchem.comglpbio.com

Comparative Inhibitory Activity

Research has shown that O-Desmethyl Brinzolamide has potent inhibitory effects. The following table provides a comparison of its inhibitory constants (Kd and IC50) for different carbonic anhydrase isozymes.

| Isozyme | Inhibitory Constant |

| CA II | Kd = 0.136 nM medchemexpress.com |

| CA IV | IC50 = 165 nM medchemexpress.com |

Analytical Methodologies

Chromatographic Techniques

The analysis of O-Desmethyl Brinzolamide, particularly in biological matrices, often employs advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): RP-HPLC methods have been developed for the quantification of brinzolamide and its metabolites. iajps.comacgpubs.org These methods typically use a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. iajps.comacgpubs.org Detection is commonly performed using a UV detector. acgpubs.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex samples like urine and hair, LC-MS/MS methods are utilized. caymanchem.com These methods allow for the precise quantification of O-Desmethyl Brinzolamide even at very low concentrations. evitachem.com

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of O-Desmethyl Brinzolamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound, ensuring the correct demethylation has occurred. evitachem.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, further confirming its identity. evitachem.com

Research Applications

Pharmacokinetic and Metabolism Studies

A primary research application of O-Desmethyl Brinzolamide is its use as a reference standard in pharmacokinetic and metabolism studies of brinzolamide. glpbio.com By having a pure standard of the metabolite, researchers can accurately quantify its levels in biological samples, providing a clearer understanding of how brinzolamide is absorbed, distributed, metabolized, and excreted in the body. mdpi.com

In Vitro Research

As a potent carbonic anhydrase inhibitor itself, O-Desmethyl Brinzolamide is also a valuable tool for in vitro research. medchemexpress.com It can be used to investigate the role of specific CA isozymes in various physiological and pathological processes.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H20ClN3O5S3 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride |

InChI |

InChI=1S/C11H19N3O5S3.ClH/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17;/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17);1H/t9-;/m0./s1 |

InChI Key |

JSDPAUKMZWABRY-FVGYRXGTSA-N |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways of Brinzolamide Leading to O Desmethyl Brinzolamide

Primary Role of CYP3A4 in Brinzolamide (B135381) Metabolism

Among the various CYP isozymes, CYP3A4 plays a principal role in the metabolism of Brinzolamide. drugbank.comnih.govnih.gov This particular isozyme is one of the most abundant and important enzymes in human drug metabolism, responsible for the breakdown of a large percentage of clinically used drugs. nih.govnih.gov The significant contribution of CYP3A4 to Brinzolamide's metabolism highlights its importance in determining the pharmacokinetic profile of the drug. nih.gov

Contribution of Other Cytochrome P450 Isozymes

While CYP3A4 is the primary actor, other cytochrome P450 isozymes also contribute to the metabolic cascade of Brinzolamide. These include CYP2A6, CYP2B6, CYP2C8, and CYP2C9. drugbank.comnih.gov The involvement of this diverse set of enzymes ensures the efficient processing of Brinzolamide in the body.

The following table summarizes the key cytochrome P450 isozymes involved in Brinzolamide metabolism:

| Isozyme | Role in Brinzolamide Metabolism |

| CYP3A4 | Primary metabolizing enzyme drugbank.comnih.govnih.gov |

| CYP2A6 | Contributing metabolizing enzyme drugbank.comnih.gov |

| CYP2B6 | Contributing metabolizing enzyme drugbank.comnih.gov |

| CYP2C8 | Contributing metabolizing enzyme drugbank.comnih.gov |

| CYP2C9 | Contributing metabolizing enzyme drugbank.comnih.gov |

Characterization of the Oxidative O-Dealkylation Pathway in O-Desmethyl Brinzolamide Formation

The formation of O-Desmethyl Brinzolamide from its parent compound, Brinzolamide, occurs through a specific metabolic reaction known as oxidative O-dealkylation. This process involves the removal of a methyl group from the methoxypropyl side chain of Brinzolamide. drugbank.comnih.gov

This reaction is a type of Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. pharmacy180.com The mechanism generally involves the hydroxylation of the carbon atom adjacent to the oxygen atom, leading to an unstable intermediate that then cleaves to form the O-desmethylated metabolite and formaldehyde. nih.gov

Identification and Formation of Subsequent Metabolites of Brinzolamide, Including Derivatives of O-Desmethyl Brinzolamide

Following the formation of O-Desmethyl Brinzolamide, further metabolic transformations can occur. One notable subsequent metabolite is an N-propionic acid analog. drugbank.comnih.gov This derivative is formed through the oxidation of the N-propyl side chain of O-Desmethyl Brinzolamide. drugbank.comnih.gov

Besides O-Desmethyl Brinzolamide, other primary metabolites of Brinzolamide have been identified, including N-desethylbrinzolamide and N-desmethoxypropyl brinzolamide. drugbank.comnih.govhmdb.cafda.gov The presence of these various metabolites, which are found in the urine, illustrates the multiple metabolic pathways that Brinzolamide undergoes. nih.govhmdb.cafda.govwikipedia.org

Biochemical and Pharmacological Characterization of O Desmethyl Brinzolamide S Activity

Carbonic Anhydrase Isoform Inhibition Kinetics and Selectivity of O-Desmethyl Brinzolamide (B135381)

The inhibitory activity of O-Desmethyl Brinzolamide has been characterized against physiologically significant carbonic anhydrase isoforms, particularly CA-II and CA-IV, which are both implicated in aqueous humor production in the eye.

Inhibition Profile Against Human Carbonic Anhydrase II (CA-II)

O-Desmethyl Brinzolamide is a potent inhibitor of human carbonic anhydrase II (CA-II), the most active isoenzyme of carbonic anhydrase. thebiogrid.org Research has demonstrated that O-Desmethyl Brinzolamide hydrochloride exhibits a strong affinity for CA-II, with a dissociation constant (Kd) of 0.136 nM. medchemexpress.com This high affinity indicates a tight binding interaction between the metabolite and the enzyme.

Inhibition Profile Against Human Carbonic Anhydrase IV (CA-IV)

In addition to its activity against CA-II, O-Desmethyl Brinzolamide also inhibits carbonic anhydrase IV (CA-IV), a membrane-bound isoenzyme. mdpi.com The inhibitory potency against CA-IV has been quantified with an IC50 value of 165 nM. medchemexpress.com The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Interactive Data Table: Inhibitory Activity of O-Desmethyl Brinzolamide

| Compound | Isoform | Inhibition Parameter | Value |

| O-Desmethyl Brinzolamide hydrochloride | CA-II | Kd | 0.136 nM medchemexpress.com |

| O-Desmethyl Brinzolamide hydrochloride | CA-IV | IC50 | 165 nM medchemexpress.com |

Comparative Potency and Efficacy with Brinzolamide and Other Metabolites

Brinzolamide is metabolized into several compounds, including O-Desmethyl Brinzolamide and N-Desethylbrinzolamide. nih.gov N-Desethylbrinzolamide is also an active metabolite that binds to carbonic anhydrase and accumulates in red blood cells. bausch.com While both O-Desmethyl Brinzolamide and N-Desethylbrinzolamide are active, detailed comparative studies on their relative potencies against CA isoforms are not extensively available in the public domain. Brinzolamide itself is a highly potent inhibitor of CA-II. nih.gov The parent drug, Brinzolamide, exhibits high affinity and potent inhibitory activity against the CA-II isozyme. nih.gov

Molecular Mechanisms of Carbonic Anhydrase Inhibition by O-Desmethyl Brinzolamide

The molecular mechanism by which O-Desmethyl Brinzolamide inhibits carbonic anhydrase is presumed to follow the well-established model for sulfonamide-based inhibitors. This mechanism involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. drugbank.com This interaction is a primary determinant of the high-affinity binding observed with this class of inhibitors. drugbank.com

Structural studies of the parent compound, Brinzolamide, in complex with CA-II reveal that in addition to the zinc coordination, secondary interactions with amino acid residues in the active site cavity contribute significantly to the tight binding. drugbank.com The tail end of the sulfonamide inhibitor plays a critical role in forming stabilizing interactions that influence binding affinity and can determine isoform specificity. nih.gov For Brinzolamide, its flexible methoxypropyl tail can form favorable interactions with residues within the active site of CA-II. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Research of O Desmethyl Brinzolamide

Absorption and Systemic Distribution Dynamics in Animal Models

Similar to its parent compound, O-Desmethyl Brinzolamide (B135381) exhibits significant accumulation in tissues rich in carbonic anhydrase, particularly red blood cells. This sequestration within erythrocytes is a hallmark of its pharmacokinetic profile and results in a markedly prolonged whole blood half-life compared to its half-life in plasma. This property has been observed in preclinical studies with Brinzolamide in rabbits, where the parent drug showed an elimination half-life in whole blood of over two weeks, a characteristic attributed to the drug class's extensive distribution into red blood cells. uef.finih.govarvojournals.org This accumulation effectively creates a reservoir of the compound in the bloodstream.

In vitro investigations have confirmed that O-Desmethyl Brinzolamide is a potent inhibitor of carbonic anhydrase (CA), exhibiting high affinity for key isozymes. Specifically, it demonstrates a high binding affinity for CA-II, which is abundant in red blood cells, and CA-IV. medchemexpress.com While Brinzolamide is noted to have a generally weaker affinity for CA-IV compared to CA-II, both are significant targets. nih.gov The binding of these inhibitors to carbonic anhydrases is a critical factor in their mechanism of action. nih.govnih.gov The extensive binding of O-Desmethyl Brinzolamide to CA within red blood cells contributes to its long retention in whole blood. arvojournals.org

Below is a data table summarizing the inhibitory activity of O-Desmethyl Brinzolamide against key carbonic anhydrase isozymes.

| Isozyme | Inhibition Constant (Kd) | IC50 |

| CA II | 0.136 nM | |

| CA IV | 165 nM | |

| Data sourced from in vitro studies. medchemexpress.com |

Elimination and Excretion Pathways in Animal Models

The body eliminates O-Desmethyl Brinzolamide primarily through renal and, to a lesser extent, biliary routes.

The primary pathway for the elimination of O-Desmethyl Brinzolamide is renal excretion. mdpi.com Following administration of Brinzolamide in preclinical models, O-Desmethyl Brinzolamide is detected in the urine. mdpi.com However, studies have shown that the urinary concentration of O-Desmethyl Brinzolamide can be low compared to the parent drug. mdpi.com The prediction of human renal clearance from preclinical animal models like rats and dogs is a common practice in drug development to understand a compound's excretion profile. nih.govescholarship.org

While renal excretion is dominant, biliary excretion also contributes to the elimination of O-Desmethyl Brinzolamide, though to a smaller degree. Preclinical studies are designed to identify such extrahepatic excretion pathways to accurately predict the pharmacokinetic profile of a drug. nih.govumich.edu

Comparative Pharmacokinetic Profiles with Brinzolamide in Non-Clinical Species

Both Brinzolamide and its metabolite, O-Desmethyl Brinzolamide, share key pharmacokinetic characteristics, including a strong affinity for carbonic anhydrase and subsequent accumulation in red blood cells. arvojournals.orgnih.gov This leads to a long half-life for both compounds in whole blood. uef.finih.gov

Preclinical Pharmacodynamic Evaluation of O-Desmethyl Brinzolamide as a Carbonic Anhydrase Inhibitor

O-Desmethyl Brinzolamide is an active metabolite of the carbonic anhydrase inhibitor, brinzolamide. caymanchem.com Preclinical research has focused on its pharmacodynamic properties, specifically its activity as an inhibitor of carbonic anhydrase (CA), a family of metalloenzymes that play a crucial role in various physiological processes. nih.gov The primary mechanism of action for this class of drugs involves the inhibition of CA isozymes, which leads to a reduction in the formation of bicarbonate ions.

The inhibitory profile of O-Desmethyl Brinzolamide has been characterized against key carbonic anhydrase isozymes. Research findings indicate that it is a potent inhibitor of carbonic anhydrase II (CA-II) and also demonstrates inhibitory activity against carbonic annhydrase IV (CA-IV). caymanchem.commedchemexpress.com The inhibition of CA-II, a highly active isozyme found in the ciliary processes of the eye, is a key target for lowering intraocular pressure. nih.govcapes.gov.br

The specific inhibitory activity of O-Desmethyl Brinzolamide against these two isozymes has been quantified, revealing a high affinity for CA-II. The reported dissociation constant (Kd) for CA-II is 0.136 nM. medchemexpress.com The half-maximal inhibitory concentrations (IC50) have also been determined, as detailed in the table below.

Table 1: Inhibitory Activity of O-Desmethyl Brinzolamide against Carbonic Anhydrase Isozymes

| Isozyme | Inhibition Value (nM) | Value Type |

|---|---|---|

| Carbonic Anhydrase II (CA-II) | 0.136 | Kd medchemexpress.com / IC50 caymanchem.com |

Note: Sources differ on whether the value for CA-II represents a dissociation constant (Kd) or a half-maximal inhibitory concentration (IC50). Both are presented for completeness.

This pharmacodynamic profile establishes O-Desmethyl Brinzolamide as a potent and selective inhibitor within the carbonic anhydrase family, a characteristic feature of the therapeutic class to which its parent compound, brinzolamide, belongs. nih.govdrugbank.com

Structural Biology and Computational Studies of O Desmethyl Brinzolamide

Structure-Activity Relationship (SAR) Investigations of O-Desmethyl Brinzolamide (B135381) Analogs

While specific structure-activity relationship (SAR) studies focusing exclusively on a broad range of O-Desmethyl Brinzolamide analogs are not extensively documented in publicly available literature, significant insights can be gleaned from the research on its parent compound, Brinzolamide, and its other metabolites. O-Desmethyl Brinzolamide itself is a key data point in the SAR of Brinzolamide.

The primary chemical modification distinguishing O-Desmethyl Brinzolamide from Brinzolamide is the substitution of the methoxypropyl group at the N2 position of the thienothiazine ring with a hydroxypropyl group. This modification impacts the molecule's polarity and potential for hydrogen bonding. The inhibitory potency of O-Desmethyl Brinzolamide against key carbonic anhydrase isoforms, such as CA-II and CA-IV, remains significant, indicating that the core scaffold retains its high affinity for the enzyme's active site. medchemexpress.com

Studies on Brinzolamide and its analogs have established several key SAR principles that are applicable to O-Desmethyl Brinzolamide:

The Sulfonamide Group: The unsubstituted sulfonamide group is the primary zinc-binding group (ZBG) and is absolutely essential for inhibitory activity. nih.gov It coordinates directly with the zinc ion in the active site of the carbonic anhydrase enzyme. nih.gov

The Bicyclic Thienothiazine Core: This rigid scaffold provides a constrained conformation that is advantageous for binding compared to more flexible monocyclic structures. drugbank.com It orients the sulfonamide group for optimal interaction with the zinc ion and positions the side chains for interactions with other residues in the active site. drugbank.com

The N-Ethylamino Group at C4: The (R)-stereochemistry at the C4 position, with its ethylamino substituent, is crucial for high-affinity binding. This group can form important interactions with residues such as His64, which is part of the proton shuttle system in the active site. drugbank.com

The Side Chain at the N2 Position: The nature of the substituent at the N2 position, which is a hydroxypropyl group in O-Desmethyl Brinzolamide, influences the compound's physicochemical properties and can make secondary contacts with the enzyme. The flexible tail of these inhibitors is a critical determinant of isoform specificity. nih.gov

The inhibitory activities of Brinzolamide and its metabolites, including O-Desmethyl Brinzolamide and N-Desethylbrinzolamide, provide valuable SAR data points. For instance, N-Desethylbrinzolamide, another active metabolite, demonstrates that modifications at the C4-amino group can also modulate activity. hmdb.ca

Table 1: Inhibitory Activity of Brinzolamide and its Metabolite O-Desmethyl Brinzolamide against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Inhibitory Potency (IC50/Kd) |

| Brinzolamide | CA-II | IC50: 3.2 nM |

| O-Desmethyl Brinzolamide (hydrochloride) | CA-II | Kd: 0.136 nM |

| O-Desmethyl Brinzolamide (hydrochloride) | CA-IV | IC50: 165 nM |

This table was generated based on available data. Note that IC50 and Kd are different measures of affinity and are presented as available in the cited literature. medchemexpress.com

Molecular Docking and Dynamics Simulations with Carbonic Anhydrase Isoforms

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the binding modes and dynamic behavior of inhibitors like O-Desmethyl Brinzolamide within the active site of various carbonic anhydrase isoforms. While specific, in-depth simulation studies for O-Desmethyl Brinzolamide are not widely published, extensive research on its parent compound, Brinzolamide, provides a robust framework for understanding its interactions.

Analysis of Ligand-Enzyme Binding Interactions and Active Site Complementarity

Molecular docking studies of Brinzolamide with different CA isoforms, including CA-II, CA-IV, CA-IX, and CA-XII, have consistently shown a conserved binding mode centered around the coordination of the sulfonamide group to the catalytic zinc ion. nih.govresearchgate.net The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule or hydroxide (B78521) ion.

Key interactions that contribute to the binding affinity and specificity of Brinzolamide, and by extension O-Desmethyl Brinzolamide, include:

Coordination to the Zinc Ion: The primary and most critical interaction is the bond between the sulfonamide's nitrogen atom and the Zn²⁺ ion at the bottom of the active site cavity. nih.gov

Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199. This interaction is a hallmark of sulfonamide-based CA inhibitors.

Hydrophobic Interactions: The bicyclic thienothiazine ring system engages in hydrophobic interactions with nonpolar residues lining the active site, such as Val121, Val143, Leu198, and Trp209 in CA-II. drugbank.com

"Tail" Interactions: The side chain at the N2 position, which is a hydroxypropyl group in O-Desmethyl Brinzolamide, extends into a part of the active site that varies among isoforms. This "tail" is crucial for determining isoform selectivity. nih.gov In Brinzolamide, the methoxypropyl tail can make favorable interactions with residues in the active site of CA-II. researchgate.net The hydroxyl group of O-Desmethyl Brinzolamide's tail offers an additional point for hydrogen bonding, which could influence its binding affinity and selectivity profile compared to the methoxy (B1213986) group of Brinzolamide.

Conformational Analysis of O-Desmethyl Brinzolamide within Enzyme Complexes

The conformational flexibility of the inhibitor upon binding to the enzyme is a critical aspect of its inhibitory mechanism. For Brinzolamide, the bicyclic core maintains a relatively rigid conformation, which is considered advantageous for binding. drugbank.com The six-membered thiazine (B8601807) ring typically adopts an envelope conformation. nih.gov

The main conformational freedom lies in the N2-side chain. In the case of O-Desmethyl Brinzolamide, the hydroxypropyl tail can adopt various conformations to optimize its interactions within the active site of different CA isoforms. The specific conformation adopted will depend on the local environment of the active site, including the presence of hydrophilic or hydrophobic residues. The flexible nature of this tail is thought to be a key factor in the tighter binding of Brinzolamide compared to some other inhibitors. researchgate.net

In Silico Approaches for Predicting Carbonic Anhydrase Isoform Selectivity and Binding Affinity

The prediction of isoform selectivity is a major goal in the design of new CA inhibitors to minimize off-target effects. Various in silico methods are employed to predict the binding affinity and selectivity of compounds like O-Desmethyl Brinzolamide.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for various classes of sulfonamide inhibitors to correlate their structural features with their inhibitory activity against different CA isoforms. ijcce.ac.ir These models can help in predicting the activity of new analogs based on physicochemical descriptors.

More advanced techniques like machine learning are also being utilized to predict isoform-selective CA inhibitors. nih.govnih.gov These methods can identify subtle structural features that are important for selectivity by training on large datasets of known inhibitors. For instance, machine learning models have shown high accuracy in predicting inhibitors selective for the tumor-associated hCA IX over the ubiquitous hCA II. nih.gov While not specifically applied to O-Desmethyl Brinzolamide in published studies, these approaches could be used to predict its selectivity profile and guide the design of analogs with enhanced selectivity.

Implications for Rational Drug Design of Novel Carbonic Anhydrase Inhibitors Based on Metabolite Structural Insights

The study of metabolites like O-Desmethyl Brinzolamide provides valuable insights for the rational design of new and improved carbonic anhydrase inhibitors. Understanding how metabolic transformations affect the potency and selectivity of a drug can inform the design of next-generation compounds with better pharmacokinetic and pharmacodynamic profiles.

The key takeaways for rational drug design from the structural and computational studies of Brinzolamide and its metabolites include:

The "Tail Approach": The side chain extending from the core scaffold is a key determinant of isoform selectivity. nih.gov By modifying the length, flexibility, and functional groups of this tail, it is possible to tune the inhibitor's affinity for different CA isoforms. The hydroxyl group on the tail of O-Desmethyl Brinzolamide, for example, offers a handle for further chemical modification to explore interactions with specific residues in the active site of target isoforms.

Scaffold Hopping and Hybridization: The thienothiazine scaffold of Brinzolamide can be used as a starting point for designing new inhibitors. "Scaffold hopping" involves replacing this core with other rigid structures that can similarly orient the zinc-binding group and side chains. Hybridizing the Brinzolamide scaffold with fragments from other known inhibitors is another strategy to create novel compounds with dual-targeting capabilities or improved selectivity. researchgate.net

Exploiting Isoform-Specific Features: Detailed structural analysis of CA isoform active sites reveals subtle differences that can be exploited for selective inhibitor design. For example, the entrance to the active site and the residues in the middle and outer regions vary among isoforms. Designing inhibitors with tails that specifically interact with these unique residues can lead to highly selective compounds.

Synthetic Chemistry and Derivatization Approaches for O Desmethyl Brinzolamide

Methodologies for the Chemical Synthesis of O-Desmethyl Brinzolamide (B135381)

The primary route for the synthesis of O-Desmethyl Brinzolamide, chemically known as (4R)-4-(ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide, involves the regioselective O-demethylation of its parent compound, Brinzolamide. evitachem.comnih.gov Brinzolamide itself is synthesized through multi-step processes, often starting from materials like 3-acetylthiophene (B72516) or 3-acetyl-2,5-dichlorothiophene. acs.orggoogle.com

Various patented methods detail the construction of the core thieno[3,2-e]thiazine ring system, introduction of the sulfonamide group, and the stereoselective formation of the chiral center at the C4 position. google.comgoogle.comgoogle.com Once Brinzolamide is obtained, the key transformation is the selective removal of the methyl group from the 3-methoxypropyl side chain to yield O-Desmethyl Brinzolamide.

Two main approaches are employed for this demethylation:

Chemical Demethylation: Traditional chemical methods for cleaving aryl methyl ethers often involve harsh reagents like strong Lewis acids (e.g., boron tribromide, BBr₃) or high temperatures. evitachem.com While effective, these conditions can pose a risk to the stereochemical integrity of the chiral center at C4 and may affect other sensitive functional groups within the molecule, potentially leading to side products and reduced yields. evitachem.com

Biocatalytic Demethylation: To overcome the limitations of chemical methods, enzymatic demethylation has emerged as a highly regioselective and mild alternative. evitachem.com The use of enzymes, such as the cobalamin-dependent veratrol-O-demethylase, allows for the specific removal of the methyl group under gentle conditions (aqueous buffer, neutral pH, and mild temperatures). evitachem.com This biocatalytic approach offers high regioselectivity (>95%) and minimizes the risk of epimerization at the chiral center, making it a preferred method for producing O-Desmethyl Brinzolamide with high purity. evitachem.com

| Method | Conditions | Regioselectivity | Yield | Key Limitations |

|---|---|---|---|---|

| Chemical (e.g., BBr₃) | Anhydrous CH₂Cl₂, -78°C | Moderate | Moderate | Risk of epimerization, harsh conditions |

| Biocatalytic (e.g., veratrol-O-demethylase) | Aqueous buffer, pH 7.0, 30°C | High (>95%) | High | Substrate specificity, enzyme availability |

Strategies for Chemical Modification and Analog Synthesis for Structure-Activity Probing

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.org For O-Desmethyl Brinzolamide, a potent carbonic anhydrase inhibitor, SAR studies focus on modifying different parts of the molecule to identify key structural features required for potent and selective inhibition. nih.govresearchgate.net

The core thieno[3,2-e]thiazine-6-sulfonamide scaffold is generally considered essential for activity, as the sulfonamide group is crucial for binding to the zinc ion in the active site of carbonic anhydrase. nih.gov Modifications for SAR studies typically focus on the substituents at the N2 and C4 positions.

Strategies for Modification and Analog Synthesis:

N2-Side Chain Modification: The 3-hydroxypropyl side chain at the N2 position can be varied in length, branching, and by introducing other functional groups. For instance, creating analogs with different alkyl chains or incorporating cyclic moieties can probe the size and nature of the binding pocket.

C4-Amino Group Modification: The ethylamino group at the C4 position is a key site for modification. Varying the alkyl substituent (e.g., methyl, propyl) or introducing more complex groups can influence the compound's affinity and selectivity for different carbonic anhydrase isoforms. nih.gov

Introduction of Bioisosteres: Replacing certain functional groups with their bioisosteres can lead to improved properties. For example, the sulfonamide group could be replaced by other zinc-binding groups to explore alternative interactions with the enzyme's active site.

Prodrug Approaches: The hydroxyl group of O-Desmethyl Brinzolamide offers a handle for creating prodrugs. For example, esterification of the hydroxyl group could potentially improve the compound's pharmacokinetic properties. A study on NO-donor containing carbonic anhydrase inhibitors has explored such modifications. caymanchem.commedchemexpress.com

| Modification Site | Example Modification | Purpose of Probing |

|---|---|---|

| N2-Side Chain | Varying alkyl chain length, introducing rings | Investigate binding pocket size and hydrophobicity |

| C4-Amino Group | Altering the N-alkyl substituent | Optimize affinity and isoform selectivity |

| Sulfonamide Group | Replacement with other zinc-binding groups | Explore alternative binding modes |

| Hydroxyl Group | Esterification (Prodrugs) | Enhance pharmacokinetic properties |

Stereochemical Considerations in O-Desmethyl Brinzolamide Synthesis and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, as drug targets such as enzymes and receptors are chiral environments. O-Desmethyl Brinzolamide possesses a single chiral center at the C4 position of the thieno[3,2-e]thiazine ring system. The biologically active form is the (R)-enantiomer. nih.govnih.gov

The specific stereochemistry is crucial for the precise orientation of the molecule within the active site of carbonic anhydrase. The (R)-configuration positions the ethylamino group and the rest of the molecule in a way that maximizes favorable interactions with the amino acid residues of the enzyme, leading to potent inhibition. The (S)-enantiomer, in contrast, would not fit as effectively into the active site, resulting in significantly lower or no inhibitory activity.

Therefore, stereoselective synthesis is a critical aspect of preparing O-Desmethyl Brinzolamide. Chiral resolutions or asymmetric synthesis strategies are employed during the synthesis of the precursor, Brinzolamide, to ensure the desired (R)-stereochemistry. google.com For example, the use of chiral reducing agents like (+)-B-chlorodiisopinocampheylborane in the synthesis of Brinzolamide intermediates allows for the establishment of the correct stereocenter early in the synthetic sequence. google.com

The importance of stereochemistry underscores the three-dimensional nature of drug-receptor interactions and highlights the need for precise control over the spatial arrangement of atoms in the design and synthesis of potent therapeutic agents.

Development of Isotopic Analogs for Metabolic and Analytical Research Studies

Isotopically labeled compounds are invaluable tools in metabolic and analytical research. nih.gov The development of isotopic analogs of O-Desmethyl Brinzolamide, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), can provide significant insights into its metabolic pathways, pharmacokinetics, and for use as internal standards in quantitative bioanalysis.

Applications of Isotopic Analogs:

Metabolic Studies: By introducing a stable isotope label at a specific position in the molecule, researchers can trace the metabolic fate of O-Desmethyl Brinzolamide in vivo. For example, labeling the ethyl group or the hydroxypropyl side chain can help elucidate further metabolic transformations, such as oxidation or conjugation. nih.gov

Pharmacokinetic Studies: Isotopic labeling, particularly with deuterium, can sometimes alter the rate of metabolism (the "deuterium kinetic isotope effect"). nih.gov This can be exploited to develop drugs with improved pharmacokinetic profiles, such as a longer half-life. Studying deuterated analogs of O-Desmethyl Brinzolamide could provide information on its metabolic stability.

Quantitative Bioanalysis: Stable isotope-labeled O-Desmethyl Brinzolamide serves as an ideal internal standard for quantitative analysis by mass spectrometry. Since the labeled analog is chemically identical to the unlabeled compound, it co-elutes during chromatography and experiences similar ionization efficiency, allowing for highly accurate and precise quantification in biological matrices like plasma and urine.

Potential Strategies for Synthesis of Isotopic Analogs:

Deuterium Labeling: Deuterium atoms can be introduced by using deuterated reagents at specific steps of the synthesis. For example, using deuterated ethylamine (B1201723) in the synthesis of the Brinzolamide precursor would yield a deuterated analog.

Carbon-13 Labeling: ¹³C-labeled precursors can be incorporated into the synthesis to create ¹³C-labeled O-Desmethyl Brinzolamide. For instance, using ¹³C-labeled 1-bromo-3-methoxypropane (B1268092) during the alkylation step in Brinzolamide synthesis would introduce the label into the N2-side chain.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying O-Desmethyl Brinzolamide hydrochloride in biological matrices, and how are they validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Validation parameters include linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) using deuterated internal standards (e.g., O-Desmethyl Tramadol-D6 hydrochloride as a structural analog) . Cross-validation with ultraviolet-visible (UV-Vis) spectroscopy at 254 nm can confirm purity in synthetic preparations .

Q. What safety protocols are critical when handling O-Desmethyl Brinzolamide hydrochloride in laboratory settings?

- Methodological Answer : Adhere to GHS Category 2 precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance), tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods for weighing and solubilizing to avoid inhalation of particulate matter (particle size <5 µm) .

- Spill Management : Neutralize with 10% sodium bicarbonate and dispose via hazardous waste channels .

Q. How does the O-desmethyl modification of Brinzolamide influence its carbonic anhydrase II (CA-II) inhibitory activity?

- Methodological Answer : The O-desmethyl metabolite retains CA-II inhibition but with reduced potency compared to the parent drug. Compare IC50 values: Brinzolamide (IC50 = 3.2 nM) vs. O-Desmethyl Brinzolamide (IC50 ≈ 15–20 nM) using recombinant human CA-II assays in Tris buffer (pH 7.4) at 25°C . Molecular docking studies (e.g., AutoDock Vina) can model steric hindrance caused by demethylation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values of O-Desmethyl Brinzolamide hydrochloride across different experimental models?

- Methodological Answer : Variability arises from assay conditions:

- pH Sensitivity : CA-II activity peaks at pH 7.4; deviations >0.2 units alter IC50 by 30% .

- Cell Models : Use standardized immortalized human trabecular meshwork cells (e.g., HTM-3) to minimize inter-lab variability .

- Statistical Analysis : Apply mixed-effects models to account for batch-to-batch differences in enzyme purity .

Q. What strategies optimize the metabolic stability assessment of O-Desmethyl Brinzolamide hydrochloride in hepatic microsomal assays?

- Methodological Answer :

- Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in potassium phosphate buffer (pH 7.4) at 37°C .

- Analytical Workflow : Quench reactions with ice-cold acetonitrile, then analyze via LC-MS/MS with a C18 column (2.6 µm, 100 Å) .

- Data Interpretation : Calculate intrinsic clearance (Clint) using the substrate depletion method and adjust for protein binding .

Q. How can contradictory data on the metabolite’s ocular penetration be addressed in preclinical glaucoma models?

- Methodological Answer :

- In Vivo Models : Compare New Zealand White rabbits vs. cynomolgus monkeys; species differences in corneal thickness affect permeability .

- Dosing Regimens : Use topical administration (10 µL of 10 mg/mL solution) with fluorescein tracking to quantify anterior chamber concentrations via microdialysis .

- Contradiction Analysis : Meta-analysis of published data (e.g., Forest plots) to identify confounding variables like formulation pH (optimal range: 5.5–6.5) .

Methodological Notes

- Experimental Design : For in vitro studies, include positive controls (e.g., Acetazolamide for CA-II inhibition) and validate assays with ≥3 independent replicates .

- Data Contradictions : Use Bland-Altman plots to assess inter-study variability in pharmacokinetic parameters (e.g., half-life, Cmax) .

- Ethical Compliance : Non-human studies require IACUC approval; reference OECD Guidelines 417 (metabolic stability) and 453 (carcinogenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.